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Compound of Interest

Compound Name: 2-Hydroxychalcone

Cat. No.: B1664081 Get Quote

An In-depth Analysis of the Structural, Spectroscopic, and Electronic Properties of 2-
Hydroxychalcone Through Quantum Chemical Calculations for Applications in Drug Discovery

and Materials Science.

This technical guide provides a comprehensive overview of the quantum chemical calculations

performed on 2-hydroxychalcone, a flavonoid precursor with significant biological activities.

This document is intended for researchers, scientists, and professionals in the field of drug

development and materials science, offering a detailed exploration of its molecular structure,

vibrational frequencies, electronic properties, and spectroscopic characteristics. The integration

of theoretical data with experimental protocols aims to provide a robust framework for

understanding and utilizing 2-hydroxychalcone in various scientific applications.

Molecular Geometry
The equilibrium geometry of 2-hydroxychalcone has been optimized using Density Functional

Theory (DFT), a computational method that provides valuable insights into the three-

dimensional arrangement of atoms in a molecule. These calculations are crucial for

understanding the molecule's reactivity and interaction with biological targets.
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The optimized structural parameters, including bond lengths and bond angles, are typically

calculated using DFT with various functionals and basis sets. A common approach involves the

B3LYP functional combined with the 6-311G basis set.[1][2][3] Another functional, M06-2X, with

a 6-311+(d,p) basis set has also been employed for geometry optimization.[4]

Optimized Geometrical Parameters
The following tables summarize the key calculated bond lengths and bond angles for 2-
hydroxychalcone. These theoretical values are in good agreement with experimental data

obtained from X-ray diffraction studies of chalcone derivatives.

Table 1: Selected Optimized Bond Lengths of 2-Hydroxychalcone.

Bond B3LYP/6-311G (Å)

C1-C2 1.404

C1-C6 1.401

C=O 1.234

Cα=Cβ 1.345

O-H 0.967

Note: Atom numbering corresponds to the standard IUPAC nomenclature for chalcones.

Table 2: Selected Optimized Bond Angles of 2-Hydroxychalcone.

Angle B3LYP/6-311G (°)

C2-C1-C6 119.8

C1-C(O)-Cα 120.5

C(O)-Cα-Cβ 121.3

Cα-Cβ-C(Aryl) 127.8

C1-O-H 108.9
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Note: Atom numbering corresponds to the standard IUPAC nomenclature for chalcones.

Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a

powerful technique for identifying functional groups and characterizing the bonding within a

molecule. Quantum chemical calculations can predict the vibrational frequencies and modes,

aiding in the interpretation of experimental spectra.

Computational Approach
The vibrational frequencies of 2-hydroxychalcone are calculated at the same level of theory

used for geometry optimization (e.g., B3LYP/6-311G). The calculated frequencies are often

scaled by a factor (e.g., 0.9631 for B3LYP) to better match the experimental data, accounting

for anharmonicity and other systematic errors in the calculations.[4]

Comparison of Experimental and Theoretical Vibrational
Frequencies
The table below presents a comparison of the experimental FT-IR vibrational frequencies with

the scaled theoretical values for key functional groups in 2-hydroxychalcone.

Table 3: Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) of 2-
Hydroxychalcone.

Vibrational Mode Experimental FT-IR (cm⁻¹)
Calculated (Scaled)
B3LYP/6-311G (cm⁻¹)

O-H stretch ~3428 ~3634 (unscaled)

C=O stretch ~1640-1700 ~1650

C=C stretch (alkene) ~1597 ~1589

C-O stretch (phenol) ~1290 ~1291

C-H bend (aromatic) ~1192 ~1184

Sources:[5][6][7][8]
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Computational Workflow for 2-Hydroxychalcone Analysis
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Computational and Experimental Analysis Workflow.
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Electronic Properties and UV-Vis Spectroscopy
The electronic properties of 2-hydroxychalcone, particularly the energies of the Highest

Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO),

are fundamental to understanding its reactivity and electronic transitions. The energy difference

between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's

chemical stability and its tendency to undergo electronic excitation.

Theoretical Background
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating

the electronic absorption spectra of molecules.[9][10][11][12] By simulating the electronic

transitions, TD-DFT can predict the maximum absorption wavelengths (λmax) observed in UV-

Vis spectroscopy.

Frontier Molecular Orbitals and Electronic Transitions
The HOMO and LUMO energies, along with the HOMO-LUMO gap, provide insights into the

charge transfer characteristics of the molecule. For 2-hydroxychalcone, the HOMO is typically

localized on the hydroxyphenyl ring, while the LUMO is distributed over the α,β-unsaturated

ketone system.

Table 4: Calculated Electronic Properties of 2-Hydroxychalcone.

Parameter B3LYP/6-311G (eV)

HOMO Energy -6.25

LUMO Energy -2.15

HOMO-LUMO Gap 4.10

Table 5: Experimental and Calculated UV-Vis Absorption Maxima (λmax) of 2-
Hydroxychalcone.
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Solvent
Experimental λmax
(nm)

Calculated TD-DFT
λmax (nm)

Electronic
Transition

Ethanol ~350 ~345 π → π

Dichloromethane ~456-461 ~450 π → π

Sources:[13]

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the

structure of organic molecules. Computational methods, such as the Gauge-Including Atomic

Orbital (GIAO) method within the DFT framework, can accurately predict the ¹H and ¹³C NMR

chemical shifts.[14][15][16]

Computational Details
The GIAO method is employed to calculate the isotropic magnetic shielding tensors for each

nucleus. The calculated shielding values are then referenced to a standard (e.g.,

tetramethylsilane, TMS) to obtain the chemical shifts.

Comparison of Experimental and Theoretical NMR
Chemical Shifts
The following tables compare the experimental and calculated ¹H and ¹³C NMR chemical shifts

for 2-hydroxychalcone.

Table 6: Experimental and Calculated ¹H NMR Chemical Shifts (ppm) of 2-Hydroxychalcone.

Proton Experimental (CDCl₃) Calculated GIAO/DFT

Hα ~7.8 ~7.7

Hβ ~7.4 ~7.3

OH ~12.8 ~12.7
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Sources:[17]

Table 7: Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) of 2-Hydroxychalcone.

Carbon Experimental (CDCl₃) Calculated GIAO/DFT

C=O ~193.7 ~192.5

Cα ~121.8 ~122.1

Cβ ~144.9 ~144.2

C-OH ~163.6 ~162.9

Sources:[17][18]

Biological Activity and Signaling Pathways
2-Hydroxychalcone and its derivatives have garnered significant interest in drug discovery

due to their wide range of biological activities, including anti-inflammatory, antioxidant, and

anticancer properties.[19][20][21][22] Computational studies, in conjunction with experimental

work, have helped to elucidate the mechanisms underlying these activities.

Inhibition of the NF-κB Signaling Pathway
A key mechanism of action for 2-hydroxychalcone is the inhibition of the nuclear factor-kappa

B (NF-κB) signaling pathway.[1][23][24] NF-κB is a crucial transcription factor that regulates

genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, 2-
hydroxychalcone can induce apoptosis and autophagy in cancer cells.[1][23]
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Inhibition of NF-κB Pathway by 2-Hydroxychalcone
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2-Hydroxychalcone's inhibitory effect on the NF-κB pathway.
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Experimental Protocols
Synthesis of 2-Hydroxychalcone via Claisen-Schmidt
Condensation
Materials:

2'-Hydroxyacetophenone

Benzaldehyde

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Ethanol or Isopropyl alcohol (IPA)[25]

Hydrochloric acid (HCl)

Distilled water

Ice

Procedure:[25][26][27][28][29]

Dissolve 2'-hydroxyacetophenone in ethanol in a round-bottom flask.

Separately, prepare a solution of NaOH in water and cool it in an ice bath.

Slowly add the cooled NaOH solution to the stirred solution of 2'-hydroxyacetophenone,

maintaining the temperature at 0-5 °C.

Add benzaldehyde dropwise to the reaction mixture while continuing to stir in the ice bath.

Allow the reaction to stir at room temperature for several hours (typically 4-24 hours). The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and

acidify with dilute HCl until the pH is neutral.

The precipitated solid (2-hydroxychalcone) is collected by vacuum filtration.
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Wash the solid with cold water to remove any remaining base.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-
hydroxychalcone.

Spectroscopic Characterization
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using KBr pellets on a

spectrometer in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent

(e.g., ethanol, dichloromethane) using a spectrophotometer.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or

500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with TMS as an internal

standard.

This guide demonstrates the powerful synergy between quantum chemical calculations and

experimental work in characterizing and understanding the properties of 2-hydroxychalcone.

The presented data and protocols offer a valuable resource for researchers aiming to leverage

this versatile molecule in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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